molecular formula C5H11BrZn B1588596 1-Ethylpropylzinc bromide CAS No. 308796-09-0

1-Ethylpropylzinc bromide

Cat. No.: B1588596
CAS No.: 308796-09-0
M. Wt: 216.4 g/mol
InChI Key: JLDLOWLHWKATSJ-UHFFFAOYSA-M
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Description

1-Ethylpropylzinc bromide is an organozinc compound with the molecular formula C₅H₁₁BrZn. This compound is part of the broader class of organozinc reagents, which are widely used in organic synthesis due to their reactivity and versatility. This compound is particularly notable for its applications in cross-coupling reactions and as a reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylpropylzinc bromide can be synthesized through the reaction of 1-bromo-3-pentane with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically requires an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows: [ \text{C}5\text{H}{11}\text{Br} + \text{Zn} \rightarrow \text{C}5\text{H}{11}\text{ZnBr} ]

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pressure to optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylpropylzinc bromide primarily undergoes substitution reactions, where it acts as a nucleophile. It can also participate in oxidative addition and reductive elimination reactions, which are common in organometallic chemistry.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve halides or other electrophiles. For example, this compound can react with alkyl halides to form new carbon-carbon bonds.

    Oxidative Addition: This reaction typically requires a transition metal catalyst such as palladium or nickel.

    Reductive Elimination: This reaction often follows oxidative addition and results in the formation of a new carbon-carbon or carbon-heteroatom bond.

Major Products: The major products of reactions involving this compound are typically new organozinc compounds or coupled organic molecules, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethylpropylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: While not directly used in biological systems, its derivatives can be used in the synthesis of biologically active compounds.

    Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: It is used in the production of fine chemicals and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-ethylpropylzinc bromide involves its role as a nucleophile in substitution reactions. The zinc atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom and facilitating the formation of new bonds. In cross-coupling reactions, the compound undergoes oxidative addition to a transition metal catalyst, followed by transmetalation and reductive elimination to form the final product.

Comparison with Similar Compounds

  • 1-Methylbutylzinc bromide
  • 2-Ethylbutylzinc bromide
  • Phenethylzinc bromide

Comparison: 1-Ethylpropylzinc bromide is unique in its specific reactivity and the types of products it forms. Compared to similar compounds, it offers distinct advantages in certain cross-coupling reactions due to its steric and electronic properties. For example, its reactivity can be fine-tuned by modifying the substituents on the zinc atom, allowing for greater control over the reaction outcomes.

Properties

IUPAC Name

bromozinc(1+);pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11.BrH.Zn/c1-3-5-4-2;;/h5H,3-4H2,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDLOWLHWKATSJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[CH-]CC.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethylpropylzinc bromide
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1-Ethylpropylzinc bromide
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